molecular formula C30H34N4O3S2 B1263993 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B1263993
M. Wt: 562.7 g/mol
InChI Key: WXUASCZMBUYHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide is a member of quinolines.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Benzothiazole derivatives, including compounds similar to the one , are used in chemical reactions like thiocyanation. These reactions lead to the formation of various benzamides and benzothiazoles, which are useful in further chemical synthesis (Konovalova et al., 2014).

  • Benzothiazole and quinoline derivatives are synthesized for their potential cytotoxic activity. Such compounds have shown significant growth inhibitory properties against various cancer cell lines (Deady et al., 2003).

Corrosion Inhibition

  • Benzothiazole derivatives have been studied for their corrosion inhibiting effects, particularly against steel corrosion in acidic solutions. These compounds offer notable stability and high inhibition efficiencies, making them potential candidates for industrial applications (Hu et al., 2016).

Antioxidant and Antibacterial Properties

  • Benzothiazole and quinoline derivatives are synthesized and evaluated for their antioxidant and antibacterial activities. Certain compounds have shown good chelating ability and scavenging activity, as well as potent antibacterial properties against various bacterial strains (Shankerrao et al., 2013).

Synthesis of Heterocycles

  • Quinoline and benzothiazole-based compounds are used in the synthesis of various heterocycles, which have potential applications in medicinal chemistry and drug development (Darweesh et al., 2016).

Ethylene Oligomerization

  • Benzamide derivatives have been used in the synthesis of nickel complexes for ethylene oligomerization, showcasing their utility in catalytic processes (Wang et al., 2009).

properties

Molecular Formula

C30H34N4O3S2

Molecular Weight

562.7 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C30H34N4O3S2/c1-4-22-12-17-26-28(21-22)38-30(31-26)33(19-8-18-32(2)3)29(35)24-13-15-25(16-14-24)39(36,37)34-20-7-10-23-9-5-6-11-27(23)34/h5-6,9,11-17,21H,4,7-8,10,18-20H2,1-3H3

InChI Key

WXUASCZMBUYHBV-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 2
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
Reactant of Route 6
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.